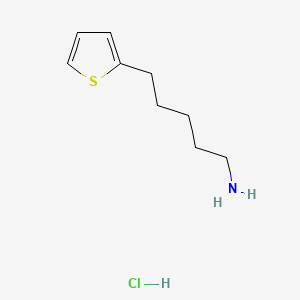
N-Methylbenzene-1,2-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylbenzene-1,2-disulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of two sulfonamide groups attached to a benzene ring, with a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methylbenzene-1,2-disulfonamide can be synthesized through a multi-step process. One common method involves the reaction of benzene-1,2-diamine with methylating agents under controlled conditions to form N-methylbenzene-1,2-diamine. This intermediate is then reacted with sulfonyl chlorides to introduce the sulfonamide groups, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH to achieve optimal yields.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Methylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in proteomics research for the modification of proteins and peptides.
Industry: This compound is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of N-Methylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-N-methylbenzene-1,2-disulfonamide
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide
Uniqueness
N-Methylbenzene-1,2-disulfonamide is unique due to its specific structural features, including the presence of two sulfonamide groups and a methyl group attached to the nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H10N2O4S2 |
|---|---|
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
2-N-methylbenzene-1,2-disulfonamide |
InChI |
InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-5-3-2-4-6(7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |
Clave InChI |
JIUCZMCCJQEUGP-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate](/img/structure/B13512221.png)
![3-[1-(Methylamino)ethyl]-3-azetidinol](/img/structure/B13512225.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13512229.png)

![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine dihydrochloride](/img/structure/B13512240.png)


